molecular formula C15H24OSe B15160331 3-(Phenylselanyl)nonan-2-OL CAS No. 834882-59-6

3-(Phenylselanyl)nonan-2-OL

Cat. No.: B15160331
CAS No.: 834882-59-6
M. Wt: 299.32 g/mol
InChI Key: OKNNBCXIRUYEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenylselanyl)nonan-2-OL is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a nonanol backbone. Organoselenium compounds are known for their unique chemical properties and biological activities, making them valuable in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylselanyl)nonan-2-OL typically involves the reaction of nonanol derivatives with phenylselanyl reagents. One common method is the nucleophilic substitution reaction where a nonanol derivative reacts with diphenyl diselenide in the presence of a reducing agent such as sodium borohydride . This reaction proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Phenylselanyl)nonan-2-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Phenylselanyl)nonan-2-OL involves its interaction with biological molecules through the selenium atom. The compound can mimic the activity of the antioxidant enzyme glutathione peroxidase by reducing hydrogen peroxide and organic hydroperoxides to water and corresponding alcohols, respectively. This activity is mediated through the formation of selenenic acid intermediates, which are subsequently reduced back to the selenol form by thiols .

Comparison with Similar Compounds

Biological Activity

3-(Phenylselanyl)nonan-2-OL is an organoselenium compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Organoselenium compounds are known for their diverse biological properties, including antioxidant, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₁H₁₄SeO
  • Molecular Weight : 236.20 g/mol
  • IUPAC Name : this compound

The compound features a nonan-2-ol backbone with a phenylselenyl group at the third position. This unique structure contributes to its biological activity.

Antioxidant Activity

Research has demonstrated that organoselenium compounds exhibit significant antioxidant properties. A study by highlighted that compounds containing selenium can scavenge free radicals and enhance the activity of antioxidant enzymes. The antioxidant potential of this compound may be attributed to its ability to donate electrons, thus neutralizing reactive oxygen species (ROS).

Anticancer Properties

Several studies have investigated the anticancer effects of organoselenium compounds. For instance, a recent publication reported that selenium-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death . Specifically, this compound has shown promise in inhibiting the proliferation of certain cancer cell lines.

Study Cell Line IC50 (µM) Mechanism
HeLa25Induction of apoptosis
MCF-730ROS generation

Anti-inflammatory Effects

The anti-inflammatory properties of organoselenium compounds are also noteworthy. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The modulation of inflammatory pathways by this compound may provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

  • Synthesis and Evaluation : A study conducted by focused on synthesizing various organoselenium derivatives, including this compound, and evaluating their biological activities. The findings suggested a correlation between the structure of these compounds and their biological efficacy.
  • Cellular Mechanisms : Another investigation explored the cellular mechanisms through which organoselenium compounds exert their effects. It was found that this compound activates specific signaling pathways involved in apoptosis and cell cycle regulation in cancer cells .

Properties

CAS No.

834882-59-6

Molecular Formula

C15H24OSe

Molecular Weight

299.32 g/mol

IUPAC Name

3-phenylselanylnonan-2-ol

InChI

InChI=1S/C15H24OSe/c1-3-4-5-9-12-15(13(2)16)17-14-10-7-6-8-11-14/h6-8,10-11,13,15-16H,3-5,9,12H2,1-2H3

InChI Key

OKNNBCXIRUYEER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(C)O)[Se]C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.